Methyl 2-amino-5-chloro-3-methoxybenzoate
Overview
Description
Methyl 2-amino-5-chloro-3-methoxybenzoate: is an organic compound with the molecular formula C9H10ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 2-amino-5-chloro-3-methoxybenzoate is a common organic synthesis intermediate . The primary targets of this compound are the chlorine atoms on the benzene ring, which are used to synthesize the target molecular structure .
Mode of Action
The chlorine atoms in this compound can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis requires the presence of DMF as a solvent and involves a reaction with N-chlorosuccinimide, which needs to be conducted under heated conditions for satisfactory results .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate typically begins with 2-amino-5-chloro-3-methoxybenzoic acid.
Esterification: The carboxylic acid group of 2-amino-5-chloro-3-methoxybenzoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in Methyl 2-amino-5-chloro-3-methoxybenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Nitro derivatives are formed upon oxidation of the amino group.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis of the ester group.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-amino-5-chloro-3-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: This compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Comparison with Similar Compounds
Methyl 2-amino-5-chloro-3-methylbenzoate: Similar in structure but with a methyl group instead of a methoxy group.
Methyl 2-amino-5-chloro-4-methoxybenzoate: Similar but with the methoxy group at a different position on the benzene ring.
Uniqueness:
Properties
IUPAC Name |
methyl 2-amino-5-chloro-3-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXIKQUSMLUZEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906095-44-1 | |
Record name | methyl 2-amino-5-chloro-3-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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